3-(3-Iodopropyl)pyridine
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Overview
Description
3-(3-Iodopropyl)pyridine is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where an iodopropyl group is attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Iodopropyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored, as it can significantly reduce reaction times and improve product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-propylpyridine.
Scientific Research Applications
3-(3-Iodopropyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.
Mechanism of Action
The mechanism of action of 3-(3-Iodopropyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodopropyl group can facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropyl)pyridine
- 3-(3-Chloropropyl)pyridine
- 3-(3-Fluoropropyl)pyridine
Comparison
3-(3-Iodopropyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom is more easily displaced in nucleophilic substitution reactions compared to bromine or chlorine, making this compound a more reactive intermediate .
Properties
CAS No. |
208167-84-4 |
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Molecular Formula |
C8H10IN |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
3-(3-iodopropyl)pyridine |
InChI |
InChI=1S/C8H10IN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
WDSKLPKCQAOHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCI |
Origin of Product |
United States |
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